molecular formula C11H12N2O3 B8721228 Ethyl 5-cyano-6-methoxy-4-methylpicolinate

Ethyl 5-cyano-6-methoxy-4-methylpicolinate

Cat. No. B8721228
M. Wt: 220.22 g/mol
InChI Key: PYXODQXFLFTQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-cyano-6-methoxy-4-methylpicolinate is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-cyano-6-methoxy-4-methylpicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-cyano-6-methoxy-4-methylpicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-cyano-6-methoxy-4-methylpicolinate

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 5-cyano-6-methoxy-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-4-16-11(14)9-5-7(2)8(6-12)10(13-9)15-3/h5H,4H2,1-3H3

InChI Key

PYXODQXFLFTQNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C(=C1)C)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (2.0 g, 9.70 mmol) in CH2Cl2 (25 mL) was added trimethyloxonium tetrafluoroborate (2.0 g, 13.52 mmol). The reaction was rinsed down with CH2Cl2 and stirred at RT for 24 hr. (The reaction eventually cleared up.) To the reaction was added 1N NaOH (75 mL). After stirring for 10 minutes the mixture was poured into a separatory funnel. The CH2Cl2 phase was removed, dried (Na2SO4), filtered and concentrated under vacuum. Purification by silica gel chromatography (Analogix SF25-40 g, 50 to 100% CH2Cl2 in hexanes) gave the product ethyl 5-cyano-6-methoxy-4-methylpicolinate (1.13 g, 5.13 mmol, 52.9% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.75 (s, 1H), 4.37 (q, J=7.1 Hz, 2H), 4.03 (s, 3H), 2.55 (s, 3H), 1.33 (t, J=7.2 Hz, 3H). MS (ES)+m/e 221.2 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

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